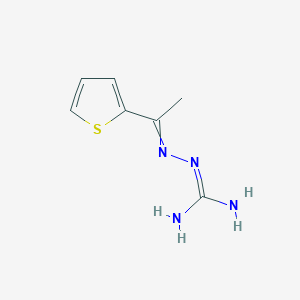
2-(1-Thiophen-2-ylethylideneamino)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Thiophen-2-ylethylideneamino)guanidine is a chemical compound with the molecular formula C7H10N4S. It contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom, and a guanidine group, which is a functional group with the formula HNC(NH2)2.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Thiophen-2-ylethylideneamino)guanidine can be achieved through several methods. One common approach involves the reaction of thiophene-2-carbaldehyde with guanidine derivatives under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of guanidine derivatives, including this compound, often involves large-scale reactions using optimized conditions to maximize yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the efficient production of high-quality compounds .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Thiophen-2-ylethylideneamino)guanidine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the guanidine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted guanidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1-Thiophen-2-ylethylideneamino)guanidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and catalysts
Wirkmechanismus
The mechanism of action of 2-(1-Thiophen-2-ylethylideneamino)guanidine involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity. The thiophene ring may also participate in π-π interactions with aromatic residues in proteins, affecting their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Guanidine: A simple molecule with a similar functional group.
Thiophene-2-carbaldehyde: Shares the thiophene ring structure.
N,N’-Disubstituted guanidines: Compounds with similar guanidine functionality.
Uniqueness
2-(1-Thiophen-2-ylethylideneamino)guanidine is unique due to the combination of the thiophene ring and guanidine group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
72189-64-1 |
|---|---|
Molekularformel |
C7H10N4S |
Molekulargewicht |
182.25 g/mol |
IUPAC-Name |
2-(1-thiophen-2-ylethylideneamino)guanidine |
InChI |
InChI=1S/C7H10N4S/c1-5(10-11-7(8)9)6-3-2-4-12-6/h2-4H,1H3,(H4,8,9,11) |
InChI-Schlüssel |
DJAWVTHAOIURIG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NN=C(N)N)C1=CC=CS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


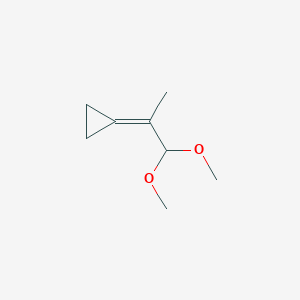
![10-Methyl-7-oxoacenaphtho[1,2-b]quinoxalin-7-ium-12(7h)-olate](/img/structure/B14473668.png)
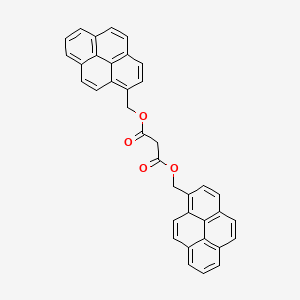
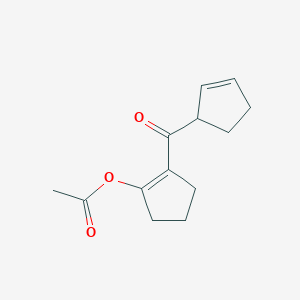
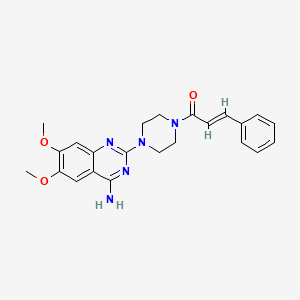
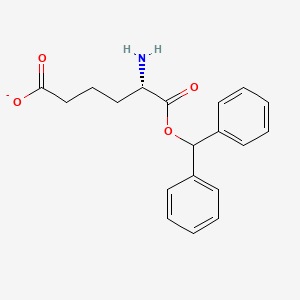
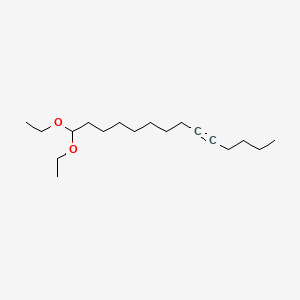
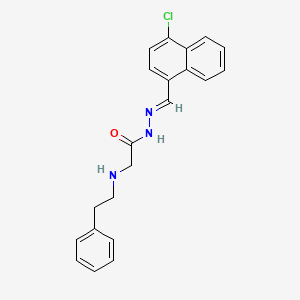
![1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxotetradecyl)oxy]-](/img/structure/B14473712.png)
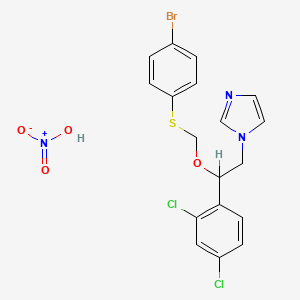
![Phthalazinium, 2-[2-(4-bromophenyl)-2-oxoethyl]-, bromide](/img/structure/B14473727.png)

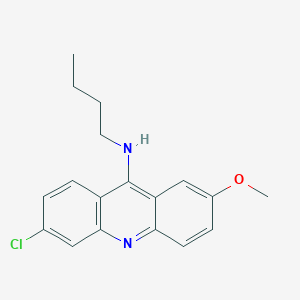
![(1,4-Phenylene)bis{diphenyl[2-(tributylgermyl)ethenyl]silane}](/img/structure/B14473752.png)
